IPTG

Beschreibung

What is IPTG?

This compound can be described as a chemical analog of galactose. It is unable to be hydrolyzed using the enzyme ss -Galactosidase.

This compound is the galactose-like analog, which is not metabolizable and also inactivates the lac repressor

This compound can be described as a molecular replica of allolactose, a lactose metabolite that stimulates the transcription that activates the operon. It is utilized in the range of 100 mM to 1.5 mM to stimulate protein expression when this gene operates under control by the lac operator. It is compatible with X-gal and blue-gal to determine the activity of the lac gene during cloning processes.

This compound is an S-glycosyl compound consisting of beta-D-1-thiogalactose having an isopropyl group attached to the anomeric sulfur.

Location of this compound

The pGEX vectors are present in PGEX, pGEM-T and PET, pRSET and PMA class, and many more.

Biological Activity of this compound

This compound is an option to be used with X-GAL for cloning processes that require the expression of the b-galactosidase enzyme. It is a non-metabolizable derivative of galactose.

Allosteric lac inhibits protein repressors. Induces b-galactosidase (LacZ) expression. They are utilized in conjunction with X-gal to facilitate recombinant bacteria's blue/white selection.

Mechanism of action of this compound

Like allolactose, this compound bonds with the lac repressor and releases the tetrameric inhibitor from its lac operator in an allosteric way that allows for gene transcription within the lac operon like beta-galactosidase, the gene that codes for which is a hydrolase enzyme which catalyzes the hydrolysis process of b-galactosides to monosaccharides. However, unlike allolactose, the sulfur (S) atom can create a chemical bond that cannot be hydrolyzed by cells, preventing the cell from degrading or metabolizing the stimulant. Thus, its concentration stays constant throughout the study.

This compound consumption through E. coli can be independent of the actions of lactose permease since other transport pathways are involved. 1. At low levels, this compound enters cells through lactose permease. However, when concentrations are high (typically employed to induce protein), this compound can enter the cells in a way that is not dependent on lactose permease.

Uses of this compound

This compound is often used in cloning techniques that require the induction of b-galactosidase activity. It is utilized with X-Gal and Bluo-Gal for the blue-white selection of colonies of recombinant bacteria that trigger the lac operon expression within Escherichia coli. This compound works by binding on the lacI-repressor changing its conformation and preventing the suppression of the b-galactosidase code gene lacZ.

The lac operon is a critical factor in the regulation of the expression of proteins.

Genes controlled by lac or tac promotor/operator/sequences are expressed at high levels when there is a presence of this compound.

This compound is also employed in the induction of recombinant protein. The critical protein is encoded downstream of this compound's inducer in these systems. When there is this compound, this protein is stimulated by the cells. The cells can then be removed and the protein made available and purified by various methods, such as his Tag and GST removal systems (for proteins that have tags for ligands).

Structure

2D Structure

3D Structure

Eigenschaften

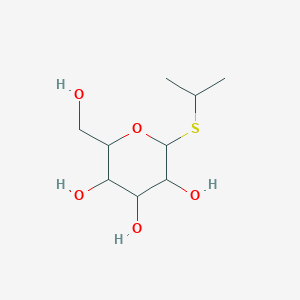

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-NXRLNHOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041052 |

Source

|

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an odor of sulfur; [Promega MSDS] |

Source

|

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-93-1 |

Source

|

| Record name | Isopropyl β-D-thiogalactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl-β-D-thiogalactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyl β-D-1-thiogalactopyranoside (IPTG): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl β-D-1-thiogalactopyranoside, commonly known as IPTG, is a pivotal molecular biology reagent utilized for the induction of gene expression in various prokaryotic systems.[1][2] As a molecular mimic of allolactose, this compound efficiently triggers the transcription of genes under the control of the lac operon and its derivatives.[1][3] Its non-metabolizable nature ensures sustained induction, making it an invaluable tool for recombinant protein expression and other molecular cloning applications.[2][4] This guide provides an in-depth overview of this compound's chemical properties, mechanism of action, and key applications, supplemented with detailed experimental protocols and quantitative data.

Chemical Properties and Structure

This compound is a structural analog of lactose, with the chemical formula C9H18O5S and a molar mass of 238.30 g/mol .[1][5] Structurally, it is a thioglycoside, where a galactose moiety is linked to an isopropyl group via a sulfur atom.[1] This sulfur linkage renders this compound resistant to hydrolysis by β-galactosidase, preventing its degradation by the cell and ensuring its concentration remains constant throughout an experiment.[2] this compound is a white to off-white crystalline powder that is readily soluble in water and other polar solvents.[1]

Mechanism of Action: Induction of the lac Operon

This compound's primary function is to induce the expression of genes regulated by the lac operator.[1][6] In the absence of an inducer, the lac repressor protein (LacI) binds to the lac operator DNA sequence, physically obstructing RNA polymerase from transcribing the downstream genes.[4]

This compound functions by binding to the lac repressor, causing a conformational change in the protein that reduces its affinity for the lac operator.[4][7] This inactivation of the repressor allows RNA polymerase to access the promoter and initiate transcription of the genes in the operon, such as the gene for β-galactosidase (lacZ).[1][2]

Applications in Molecular Biology

This compound is a cornerstone reagent in molecular biology with two primary applications:

Recombinant Protein Expression

This compound is widely used to induce the expression of recombinant proteins in E. coli.[6] The gene of interest is typically cloned into an expression vector under the control of a lac or tac promoter.[4] Upon addition of this compound to the bacterial culture, the expression of the target protein is initiated.[8]

Blue-White Screening

Blue-white screening is a technique for the visual identification of recombinant bacteria.[9] This method relies on the principle of α-complementation of the β-galactosidase gene. When a foreign DNA fragment is inserted into the lacZα gene of a plasmid, it disrupts the gene's ability to produce a functional β-galactosidase. In the presence of this compound and a chromogenic substrate like X-gal, non-recombinant colonies will appear blue due to the hydrolysis of X-gal by functional β-galactosidase, while recombinant colonies will remain white.[9]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the effective use of this compound in common molecular biology applications.

| Parameter | Value | Notes |

| Chemical Formula | C9H18O5S | [1][5] |

| Molar Mass | 238.30 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and other polar solvents | [1] |

| Storage (Powder) | Stable for 5 years at ≤4°C | [2] |

| Storage (Solution) | Stable for up to 1 month at room temperature; up to 1 year at -20°C | [2][10] |

| Application | Parameter | Recommended Value |

| Protein Expression | This compound Concentration | 0.1 - 2.0 mM (1.0 mM is a common starting point) |

| Incubation Temperature | 16 - 37°C (protein-dependent) | |

| Incubation Time | 2 - 24 hours (protein-dependent) | |

| Blue-White Screening | This compound Concentration on Plates | 0.1 - 1.0 mM (final concentration) |

| X-gal Concentration on Plates | 20 - 40 µg/mL |

| Stock Solution | Component | Amount |

| 1 M this compound Stock | This compound Powder | 2.38 g |

| Deionized Water | to 10 mL |

Experimental Protocols

Protocol for Recombinant Protein Expression in E. coli

-

Inoculation: Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

-

Culture Growth: The following day, inoculate 500 mL of LB broth with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM (e.g., add 500 µL of a 1 M this compound stock solution to 500 mL of culture).

-

Expression: Continue to incubate the culture for 2-24 hours. The optimal time and temperature for expression are protein-dependent and may require optimization.

-

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Analysis: Analyze the protein expression by SDS-PAGE and Western blot.

Protocol for Blue-White Screening

-

Ligation and Transformation: Ligate the DNA insert into a suitable vector containing the lacZα gene. Transform the ligation mixture into a competent E. coli strain that allows for α-complementation.

-

Plate Preparation:

-

Spreading Method: On pre-poured LB agar plates containing the appropriate antibiotic, spread 40 µL of a 100 mM this compound solution and 40 µL of a 20 mg/mL X-gal solution.[11][12] Allow the plates to dry before use.[11]

-

Incorporation Method: Alternatively, add this compound to a final concentration of 0.1 mM and X-gal to a final concentration of 40 µg/mL to the molten LB agar (cooled to ~50°C) before pouring the plates.[11]

-

-

Plating: Plate the transformed E. coli cells onto the prepared plates.

-

Incubation: Incubate the plates overnight at 37°C.

-

Colony Selection: Observe the plates for blue and white colonies. White colonies are indicative of successful DNA insertion, while blue colonies represent non-recombinant clones.

Conclusion

Isopropyl β-D-1-thiogalactopyranoside is an indispensable tool in modern molecular biology, enabling precise control over gene expression in bacterial systems. Its stability and potent induction capabilities have made it a standard reagent in laboratories worldwide for applications ranging from fundamental research to the large-scale production of recombinant proteins for therapeutic and industrial purposes. A thorough understanding of its mechanism and the optimization of its use are critical for successful experimental outcomes. While effective, the cost and potential toxicity of this compound may limit its use in very large-scale industrial fermentations, where alternatives like lactose may be considered.[1][7]

References

- 1. Isopropyl β-D-1-thiogalactopyranoside (this compound): a compound for scientific research_Chemicalbook [chemicalbook.com]

- 2. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 5. isopropyl beta-D-thiogalactopyranoside | C9H18O5S | CID 656894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: Significance and symbolism [wisdomlib.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of IPTG in Lac Operon Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a potent molecular mimic of allolactose, the natural inducer of the lac operon in Escherichia coli and other bacteria. Its widespread use in molecular biology stems from its ability to induce high levels of gene expression from promoters containing the lac operator sequence. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the lac repressor, the subsequent allosteric changes that lead to derepression of the operon, and its advantages over the natural inducer. This document also presents detailed experimental protocols for key assays used to study lac operon induction and provides quantitative data to inform experimental design.

Introduction: The lac Operon as a Model System

The lac operon is a classic model system for understanding gene regulation. It consists of a cluster of genes responsible for the transport and metabolism of lactose. The expression of these genes is tightly controlled by the lac repressor protein (LacI), which binds to a specific DNA sequence called the operator (O), preventing transcription by RNA polymerase.[1][2] Induction of the operon occurs in the presence of lactose, which is converted to allolactose. Allolactose then binds to the LacI repressor, causing a conformational change that reduces its affinity for the operator, thereby allowing gene transcription.

This compound is a synthetic, non-metabolizable analog of allolactose.[3][4][5] This property makes it an invaluable tool for inducing gene expression in laboratory settings, as its concentration remains constant throughout an experiment, leading to sustained and tunable levels of induction.[3][4]

Mechanism of Action of this compound

The induction of the lac operon by this compound is a well-characterized example of allosteric regulation. The process can be broken down into the following key steps:

-

Binding to the lac Repressor: this compound binds to a specific site on each monomer of the tetrameric LacI repressor protein.[5] This binding is distinct from the DNA-binding domain of the repressor.

-

Allosteric Conformational Change: The binding of this compound induces a significant conformational change in the LacI protein. This allosteric transition alters the spatial arrangement of the DNA-binding domains of the repressor.

-

Reduced Affinity for the Operator: The conformational change dramatically reduces the affinity of the LacI repressor for the lac operator sequence on the DNA.

-

Derepression and Transcription: With the repressor no longer bound to the operator, RNA polymerase is free to bind to the promoter and initiate the transcription of the downstream structural genes (lacZ, lacY, and lacA).

Structural Insights into the this compound-LacI Interaction

Crystallographic and structural studies have provided detailed insights into the conformational changes induced by this compound. In the absence of an inducer, the LacI repressor adopts a conformation that allows its two DNA-binding domains to bind tightly to the major grooves of the operator DNA. Upon this compound binding, a hinge-like motion in the repressor protein alters the orientation of these domains, rendering them incompatible with simultaneous high-affinity binding to the operator.

Comparison with the Natural Inducer, Allolactose

While both this compound and allolactose induce the lac operon by binding to the LacI repressor, there are key differences:

| Feature | This compound (Isopropyl β-D-1-thiogalactopyranoside) | Allolactose |

| Source | Synthetic | Natural (metabolite of lactose) |

| Metabolism | Not metabolized by E. coli[3][4] | Metabolized by β-galactosidase |

| Induction Stability | Stable concentration, leading to sustained induction[3] | Concentration can fluctuate, leading to transient induction |

| Binding Affinity | High affinity for the LacI repressor | Approximately two times higher affinity for the repressor than this compound[6] |

The non-metabolizable nature of this compound is its primary advantage in experimental settings, as it allows for precise and continuous control over gene expression levels.[3][4]

Quantitative Data on this compound Induction

The following tables summarize key quantitative parameters related to the interaction of this compound with the lac operon system.

Table 1: Binding Affinities and Dissociation Constants

| Interaction | Dissociation Constant (Kd) | Notes |

| This compound - LacI Repressor | ~1.3 x 10-6 M | |

| LacI Repressor - lac Operator (O1) | ~1 x 10-13 M | In the absence of inducer. |

| LacI Repressor - lac Operator (O1) in presence of this compound | ~1 x 10-9 M | Affinity is reduced by a factor of approximately 1000. |

| Allolactose - LacI Repressor | ~1 x 10-6 M |

Table 2: Typical this compound Concentrations for Induction

| Induction Level | This compound Concentration Range | Application |

| Basal | 0 - 0.05 mM | To maintain a low level of repression. |

| Partial | 0.05 - 0.2 mM | To achieve intermediate levels of gene expression. |

| Full | 0.5 - 2.0 mM | To achieve maximal levels of gene expression.[3] |

Experimental Protocols

β-Galactosidase Assay (Miller Assay)

This assay is a common method to quantify the activity of β-galactosidase, the product of the lacZ gene, and thus measure the level of lac operon induction.

Principle: The enzyme β-galactosidase hydrolyzes the colorless substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to produce o-nitrophenol, which is yellow and can be quantified spectrophotometrically at 420 nm.

Materials:

-

E. coli culture grown to mid-log phase (OD600 ≈ 0.4-0.6)

-

Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

-

ONPG solution (4 mg/mL in Z-Buffer)

-

1 M Na2CO3 solution

-

Chloroform

-

0.1% SDS solution

Procedure:

-

Grow E. coli cells containing the lacZ gene under the control of a lac promoter to an OD600 of approximately 0.4-0.6.

-

Induce the culture with the desired concentration of this compound and incubate for a specific time period (e.g., 2 hours).

-

Take a 1 mL aliquot of the culture and record the exact OD600.

-

Add 2 drops of chloroform and 1 drop of 0.1% SDS to the 1 mL aliquot. Vortex vigorously for 10 seconds to lyse the cells.

-

Equilibrate the tubes at 28°C for 5 minutes.

-

Start the reaction by adding 0.2 mL of ONPG solution (4 mg/mL) and start a timer.

-

When a yellow color has developed, stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the reaction time in minutes.

-

Centrifuge the tubes for 5 minutes to pellet the cell debris.

-

Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420).

Calculation of Miller Units: Miller Units = (1000 * A420) / (OD600 * time (min) * volume of culture (mL))

Troubleshooting:

-

No yellow color: The induction may have been insufficient, or the cells may not express a functional β-galactosidase. Verify your strain and this compound concentration.

-

Very rapid color development: The enzyme activity is very high. You may need to use a smaller volume of culture or shorten the reaction time.

-

High background: The blank (no cells) shows a high A420. The ONPG solution may have degraded. Prepare a fresh solution.

Nitrocellulose Filter Binding Assay

This assay is used to measure the binding affinity of the LacI repressor to the lac operator DNA in the presence and absence of this compound.

Principle: Protein-DNA complexes are retained on a nitrocellulose filter, while free DNA passes through. By using radiolabeled DNA, the amount of bound DNA can be quantified.

Materials:

-

Purified LacI repressor protein

-

Radiolabeled DNA fragment containing the lac operator sequence

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 0.1 mM DTT, 5% glycerol)

-

This compound solution

-

Nitrocellulose filters (0.45 µm)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Set up a series of binding reactions in separate tubes. Each reaction should contain a constant amount of radiolabeled operator DNA and varying concentrations of the LacI repressor.

-

For experiments with the inducer, add a fixed concentration of this compound to a parallel set of binding reactions.

-

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Slowly filter each reaction mixture through a nitrocellulose filter under gentle vacuum.

-

Wash each filter with a small volume of cold binding buffer to remove unbound DNA.

-

Allow the filters to dry.

-

Place each filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.

Data Analysis: Plot the amount of bound DNA as a function of the LacI repressor concentration. The data can be fit to a binding isotherm to determine the dissociation constant (Kd).

Troubleshooting:

-

High background binding: The labeled DNA is sticking to the filter in the absence of protein. Ensure the DNA is double-stranded and that the filter has been properly pre-wetted.

-

Low signal: The amount of bound DNA is too low to detect. Increase the concentration of the repressor or the specific activity of the labeled DNA.

-

Inconsistent results: Ensure that the filtration is done slowly and consistently to avoid disrupting the protein-DNA complexes.

Visualizations

Signaling Pathway of lac Operon Induction by this compound

Caption: Signaling pathway of lac operon induction by this compound.

Experimental Workflow for β-Galactosidase Assay

Caption: Experimental workflow for the β-galactosidase assay.

Logical Relationship of Allosteric Inhibition

Caption: Allosteric inhibition of the LacI repressor by this compound.

Conclusion

This compound remains an indispensable tool for molecular biologists, enabling precise and robust induction of gene expression from lac promoter-based systems. A thorough understanding of its mechanism of action, including its interaction with the LacI repressor and the resulting allosteric changes, is crucial for designing and interpreting experiments in molecular biology, synthetic biology, and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers utilizing this powerful induction system.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. astralscientific.com.au [astralscientific.com.au]

- 4. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Development of the Mammalian Expression Vector System that can be Induced by this compound and/or Lactose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopropyl β-D-1-thiogalactopyranoside (IPTG): Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic structural analog of allolactose, an inducer of the lac operon in Escherichia coli and other bacteria.[1][2][3] Unlike allolactose, this compound is not metabolizable by the bacteria, making it an ideal reagent for the sustained induction of gene expression in laboratory and industrial settings.[2][4] Its ability to control the expression of genes cloned downstream of the lac operator has made it an indispensable tool in molecular biology, biotechnology, and drug development for the production of recombinant proteins. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, including detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a derivative of galactose, featuring an isopropyl group attached via a thioether linkage. This sulfur-containing bond is resistant to cleavage by β-galactosidase, the enzyme that degrades lactose and allolactose, ensuring that the concentration of this compound remains constant during an experiment.[2][4]

The key chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value |

| IUPAC Name | Propan-2-yl 1-thio-β-D-galactopyranoside |

| Molecular Formula | C₉H₁₈O₅S |

| Molecular Weight | 238.30 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥98% (HPLC)[5] |

| Storage (Solid) | -20°C for ≥4 years[5] |

| Storage (Aqueous Solution) | Not recommended for more than one day[5] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | ~10 mg/mL in PBS, pH 7.2[5], 48 mg/mL[6][7], 100 mg/mL[8] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1][5], 48 mg/mL[6][7] |

| Ethanol | ~20 mg/mL[1][5], 48 mg/mL[9] |

| Dimethylformamide (DMF) | ~30 mg/mL[1][5] |

Table 3: Biological Properties of this compound

| Property | Value |

| Binding Target | lac repressor protein (LacI) |

| Dissociation Constant (Kd) for lac repressor | 10⁻¹⁰ M (in the presence of operator DNA, affinity is lowered 1000-fold)[10] |

| Typical Induction Concentration | 0.1 mM to 2 mM[11] |

Mechanism of Action: Induction of the lac Operon

This compound functions as a potent inducer of the lac operon by binding to the lac repressor protein (LacI), which is encoded by the lacI gene. In the absence of an inducer, the LacI tetramer binds to the operator region (lacO) of the lac operon, physically blocking RNA polymerase from transcribing the downstream structural genes (lacZ, lacY, and lacA).

The binding of this compound to the LacI repressor induces a conformational change in the protein, which reduces its affinity for the lacO sequence.[4] This causes the repressor to dissociate from the operator, allowing RNA polymerase to initiate transcription of the operon's genes. In recombinant protein expression systems, the gene of interest is cloned under the control of the lac promoter and operator, enabling its expression to be switched on by the addition of this compound.

Experimental Protocols

Protein Expression Induction in E. coli

This protocol describes a general method for inducing the expression of a target protein in E. coli using this compound. Optimization of this compound concentration, temperature, and induction time is often necessary for maximal protein yield and solubility.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with the expression plasmid containing the gene of interest under a lac-inducible promoter.

-

Luria-Bertani (LB) broth.

-

Appropriate antibiotic for plasmid selection.

-

1 M this compound stock solution (sterile filtered).

-

Incubator shaker.

-

Spectrophotometer.

Methodology:

-

Inoculate a single colony of transformed E. coli into 5 mL of LB broth containing the appropriate antibiotic.

-

Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

-

The next day, inoculate 50 mL of fresh LB broth (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.9.[12]

-

Remove a 1 mL aliquot of the culture before induction to serve as the uninduced control.

-

Induce protein expression by adding this compound to a final concentration of 0.1-1.0 mM. A common starting concentration is 1 mM.[11]

-

Continue to incubate the culture for 3-16 hours. The optimal induction time and temperature (e.g., 16°C, 28°C, 37°C) should be determined empirically for the specific protein.[12]

-

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until ready for protein purification.

-

Analyze the protein expression levels in both the uninduced and induced samples by SDS-PAGE.

Blue-White Screening

Blue-white screening is a technique used to identify recombinant bacteria containing a plasmid with a DNA insert. This method relies on the disruption of the lacZα gene, which codes for the α-peptide of β-galactosidase. When the lacZα gene is intact, the functional enzyme is produced, which can hydrolyze a chromogenic substrate like X-gal to produce a blue-colored product. Insertion of foreign DNA into the multiple cloning site within the lacZα gene disrupts its function, leading to white colonies. This compound is required to induce the expression of the lacZα gene.[13]

Materials:

-

LB agar plates.

-

Appropriate antibiotic.

-

1 M this compound stock solution (sterile filtered).

-

20 mg/mL X-gal stock solution in dimethylformamide (DMF).

-

Transformed E. coli cells.

Methodology:

-

Prepare LB agar with the appropriate antibiotic and cool to approximately 50°C.

-

Add this compound to a final concentration of 0.1 mM (e.g., 1 µL of 1 M stock per 10 mL of media).[2]

-

Add X-gal to a final concentration of 40 µg/mL (e.g., 2 µL of 20 mg/mL stock per 10 mL of media).[2]

-

Pour the plates and allow them to solidify.

-

Alternatively, pre-made plates can be used by spreading 40 µL of 0.1 M this compound and 40 µL of 20 mg/mL X-gal onto the surface of the agar and allowing it to dry.[2]

-

Plate the transformed E. coli cells onto the prepared plates.

-

Incubate the plates at 37°C for 16-24 hours.

-

Observe the colonies:

-

Blue colonies: Contain a non-recombinant plasmid (intact lacZα).

-

White colonies: Contain a recombinant plasmid with the DNA insert disrupting the lacZα gene.

-

Conclusion

This compound remains a cornerstone of molecular biology due to its efficacy and reliability as an inducer of gene expression. Its non-metabolizable nature ensures consistent induction levels, providing researchers with precise control over the production of recombinant proteins. A thorough understanding of its chemical properties and mechanism of action, coupled with optimized experimental protocols, is crucial for its successful application in research, drug development, and biotechnology.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 3. neb.com [neb.com]

- 4. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. youtube.com [youtube.com]

- 13. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

The Gratuitous Inducer: A Technical Guide to IPTG's Role in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a cornerstone of modern molecular biology, acting as a powerful tool for the controlled expression of recombinant proteins in various prokaryotic systems. This technical guide provides an in-depth exploration of this compound's function as a gratuitous inducer, its mechanism of action within the well-characterized lac operon system, and detailed protocols for its application in research and biopharmaceutical development.

Core Concept: The Gratuitous Inducer

This compound is a molecular mimic of allolactose, a natural metabolite of lactose that serves as the endogenous inducer of the lac operon in Escherichia coli and other bacteria.[1][2][3] Unlike allolactose, this compound is not metabolized by the cell due to the presence of a sulfur atom in a thioether bond, which is non-hydrolyzable by β-galactosidase.[1][3][4] This key characteristic makes this compound a "gratuitous" inducer; its concentration remains constant throughout an experiment, ensuring sustained and consistent induction of gene expression.[1][3][5]

The primary advantage of this compound's non-metabolizable nature is the precise and stable control it offers over the expression of genes cloned under the control of the lac promoter or its derivatives.[1][3] This stability is crucial for achieving reproducible and high-yield production of recombinant proteins, a fundamental requirement in both basic research and industrial drug development.

Mechanism of Action: The lac Operon Signaling Pathway

The efficacy of this compound is intrinsically linked to its interaction with the lac operon, a classic model of gene regulation. The operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA, which encode β-galactosidase, lactose permease, and thiogalactoside transacetylase, respectively.[6] The expression of these genes is controlled by the LacI repressor protein, encoded by the lacI gene.

In the absence of an inducer, the LacI repressor binds tightly to the operator region of the lac operon, physically obstructing RNA polymerase from initiating transcription.[3][6] This keeps the expression of the structural genes "off."

When this compound is introduced, it binds to an allosteric site on the LacI repressor protein.[1][3] This binding event triggers a conformational change in the repressor, significantly reducing its affinity for the operator DNA.[3][7] The repressor then detaches from the operator, allowing RNA polymerase to access the promoter and transcribe the downstream genes.[1][8] In recombinant protein expression systems, the gene of interest is placed under the control of the lac operator, allowing its expression to be induced by this compound.

Quantitative Data Summary

The efficiency of this compound induction is dependent on several factors, including the E. coli strain, plasmid copy number, promoter strength, and the specific protein being expressed.[9] The following tables summarize key quantitative data for the use of this compound.

| Parameter | Typical Range | Notes |

| Working Concentration | 0.1 mM - 1.5 mM | The optimal concentration should be determined empirically for each specific protein and expression system. A common starting point is 1 mM.[1][9] |

| Induction Temperature | 16°C - 37°C | Lower temperatures (16-25°C) can slow down protein synthesis, which may improve the solubility and proper folding of some proteins.[10][11] |

| Induction Time | 2 hours - Overnight (16-24 hours) | Shorter induction times at higher temperatures are common, while longer, overnight inductions are often performed at lower temperatures.[12][13] |

| Optical Density (OD600) at Induction | 0.5 - 0.8 | Induction during the mid-logarithmic growth phase generally leads to optimal protein yields.[6][10][12] |

| Inducer | Affinity for LacI Repressor (Ka) | Metabolizable by E. coli? | Cost |

| This compound | ~106 M-1 | No | Higher |

| Allolactose | ~2 x 106 M-1 | Yes | (Endogenous) |

| Lactose | Lower than Allolactose and this compound | Yes | Lower |

Note: The affinity values can vary depending on the experimental conditions. Allolactose has a slightly higher affinity for the repressor than this compound.[14] Lactose is less expensive and can be used for large-scale industrial applications, but its concentration decreases as it is metabolized by the cells.[5][8]

Experimental Protocols

Protocol 1: this compound-Induced Recombinant Protein Expression in E. coli

This protocol provides a general framework for inducing protein expression using this compound. Optimization of this compound concentration, temperature, and induction time is often necessary.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with the expression plasmid.

-

Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

1 M sterile stock solution of this compound.

-

Incubator shaker.

-

Spectrophotometer.

Methodology:

-

Inoculate a single colony of transformed E. coli into 5 mL of LB broth with the selective antibiotic.

-

Incubate overnight at 37°C with shaking (200-250 rpm).[15]

-

The next morning, inoculate a larger volume of fresh LB broth (with antibiotic) with the overnight culture (typically a 1:100 dilution).

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[10][12]

-

Remove a 1 mL aliquot of the uninduced culture to serve as a negative control.

-

Induce protein expression by adding this compound to the desired final concentration (e.g., 0.1 mM to 1.0 mM).[10]

-

Continue to incubate the culture under inducing conditions. For example, 3-4 hours at 37°C for rapid expression, or 12-16 hours at a lower temperature like 20°C to potentially improve protein solubility.[16][17]

-

Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).[12]

-

Discard the supernatant and store the cell pellet at -80°C for subsequent protein purification and analysis (e.g., by SDS-PAGE).[12]

Protocol 2: Blue-White Screening with this compound and X-gal

Blue-white screening is a common technique to identify recombinant bacterial colonies that contain a plasmid with a DNA insert.[18] This method relies on the disruption of the lacZα gene fragment in the vector by the inserted DNA.

Materials:

-

LB agar plates with the appropriate antibiotic.

-

This compound stock solution (e.g., 100 mM).[19]

-

X-gal stock solution (e.g., 20 mg/mL in dimethylformamide).[20]

Methodology: There are two common methods for preparing plates for blue-white screening:

A. Spreading on Plates:

-

Prepare LB agar plates with the selective antibiotic.

-

Before use, spread 40 µL of this compound stock solution and 40 µL of X-gal stock solution onto the surface of each plate.[20]

-

Allow the plates to dry completely (approximately 30-60 minutes) before plating the transformed cells.[20]

B. Incorporating into Agar:

-

Prepare the LB agar medium and autoclave.

-

Add the selective antibiotic, this compound to a final concentration of 0.1 mM, and X-gal to a final concentration of 40 µg/mL.[20]

-

Pour the plates and allow them to solidify.

Interpretation:

-

Blue colonies: Contain a non-recombinant plasmid. The lacZα gene is intact, leading to the production of a functional β-galactosidase that hydrolyzes X-gal, producing a blue pigment.

-

White colonies: Likely contain a recombinant plasmid where the DNA insert has disrupted the lacZα gene. This prevents the production of a functional β-galactosidase, so X-gal is not hydrolyzed, and the colonies remain white.[21]

Potential Issues and Considerations

-

Toxicity of this compound: While generally considered to have low toxicity, high concentrations of this compound can be stressful to E. coli and may negatively impact cell growth and protein production.[8][22] In some cases, this compound can exacerbate the toxicity of a substrate in strains engineered with a synthetic metabolic pathway.[23]

-

Leaky Expression: In the absence of this compound, there can still be a low level of basal expression from the lac promoter. This can be problematic if the expressed protein is toxic to the host cells. Tightly regulated expression systems, such as those incorporating the T7 RNA polymerase under lac operon control, often mitigate this issue.[24][25]

-

Inclusion Bodies: High-level expression induced by this compound can sometimes lead to the misfolding and aggregation of the recombinant protein into insoluble inclusion bodies. Optimizing induction conditions, such as lowering the temperature and this compound concentration, can help to improve protein solubility.[26]

Conclusion

This compound remains an indispensable tool in molecular biology and biotechnology due to its properties as a stable and effective gratuitous inducer. Its well-defined mechanism of action within the lac operon system provides a robust and titratable method for controlling gene expression. For researchers and drug development professionals, a thorough understanding of this compound's function and the careful optimization of induction protocols are critical for the successful and reproducible production of recombinant proteins, underpinning a vast array of scientific and therapeutic advancements.

References

- 1. astralscientific.com.au [astralscientific.com.au]

- 2. This compound an an inducer of the LAC operon-based expression systems | Product Guides | Biosynth [biosynth.com]

- 3. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. Synthesis of C -glycoside analogues of isopropyl β- d -1-thiogalactopyranoside (this compound) and 1-β- d -galactopyranosyl-2-methylpropane. Conformational ana ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01286K [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. nbinno.com [nbinno.com]

- 10. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]

- 11. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]

- 12. This compound-induced Overexpression in E. coli [protocols.io]

- 13. qb3.berkeley.edu [qb3.berkeley.edu]

- 14. Development of the Mammalian Expression Vector System that can be Induced by this compound and/or Lactose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. csrri.iit.edu [csrri.iit.edu]

- 16. This compound Induction Protocol - Biologicscorp [biologicscorp.com]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. X-Gal and this compound [takarabio.com]

- 19. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]

- 20. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 21. blog.addgene.org [blog.addgene.org]

- 22. researchgate.net [researchgate.net]

- 23. Exacerbation of substrate toxicity by this compound in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 24. youtube.com [youtube.com]

- 25. google.com [google.com]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide to Differentiating IPTG and Allolactose

For researchers, scientists, and drug development professionals leveraging the lac operon system, a nuanced understanding of its inducers is paramount. While both Isopropyl β-D-1-thiogalactopyranoside (IPTG) and allolactose trigger gene expression, their distinct origins, metabolic fates, and induction dynamics have significant implications for experimental design and outcomes. This guide provides a detailed comparison of these two critical molecules.

Core Differences: A Molecular and Functional Overview

Allolactose is the natural inducer of the lac operon in Escherichia coli. It is a disaccharide isomer of lactose, formed from lactose by a transgalactosylation reaction catalyzed by β-galactosidase[1][2]. This means that the very enzyme the operon codes for is responsible for generating its own inducer, creating a feedback loop.

This compound , in contrast, is a synthetic, structural analog of allolactose[3][4]. A key structural modification—the replacement of an oxygen atom with a sulfur atom—renders this compound non-hydrolyzable by β-galactosidase[3][4][5]. This makes it a gratuitous inducer ; it induces the operon but is not consumed by the cell's metabolic processes[6].

The primary mechanism of action for both molecules is the same: they bind to the lac repressor protein (LacI), inducing a conformational change that reduces the repressor's affinity for the operator region of the lac operon[3][4][7]. This dissociation of the repressor allows RNA polymerase to transcribe the downstream structural genes (lacZ, lacY, and lacA)[4].

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and allolactose, providing a basis for their differential application in experimental settings.

| Parameter | Allolactose | This compound |

| Origin | Natural, derived from lactose metabolism[1][8] | Synthetic[8] |

| Metabolism | Metabolized by β-galactosidase[8] | Non-metabolizable[3][4][9] |

| Induction Characteristics | Transient | Sustained and constant[3][4] |

| Binding Affinity for Lac Repressor (Ka) | ~2 x 106 M-1[10] | ~1 x 106 M-1[10] |

| Typical Effective Concentration | Dependent on intracellular lactose levels | 100 µM to 1.5 mM[3] |

Note: While one source suggests allolactose has a higher affinity, another common understanding is that their affinities are comparable. The sustained presence of this compound often leads to more potent induction in practice.

Signaling Pathways and Experimental Workflows

The induction of the lac operon by both allolactose and this compound follows a similar signaling cascade, as depicted below. The key difference lies in the metabolic fate of the inducer.

Caption: Signaling pathways for lac operon induction.

A common method to quantify the induction of the lac operon is the β-galactosidase assay, which measures the activity of the lacZ gene product.

Caption: Experimental workflow for a β-galactosidase assay.

Detailed Experimental Protocol: β-Galactosidase Assay (ONPG Method)

This protocol provides a detailed methodology for quantifying β-galactosidase activity.

Objective: To measure the level of lac operon induction by quantifying the enzymatic activity of β-galactosidase.

Principle: The substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is colorless. When cleaved by β-galactosidase, it releases o-nitrophenol, which is yellow and can be quantified spectrophotometrically at 420 nm[11][12].

Materials:

-

E. coli culture expressing lacZ

-

Lysis Buffer (e.g., PopCulture® Reagent or SDS/chloroform)

-

Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol

-

ONPG solution: 4 mg/mL in Z-Buffer

-

1 M Sodium Carbonate (Na₂CO₃)

-

Spectrophotometer

Procedure:

-

Culture Growth and Induction:

-

Inoculate 5 mL of LB medium (with appropriate antibiotics) with a single colony of E. coli. Grow overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh medium and grow to an OD₆₀₀ of 0.4-0.6.

-

Split the culture into experimental tubes and add the desired final concentration of this compound or lactose. Include an uninduced control.

-

Incubate at 37°C with shaking for the desired induction period (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Place cultures on ice.

-

Record the final OD₆₀₀ of each culture.

-

Transfer 100 µL of each culture to a microfuge tube.

-

Add 30 µL of 0.1% SDS and 30 µL of chloroform. Vortex for 10 seconds to lyse the cells[13].

-

-

Enzymatic Reaction:

-

To each lysed cell suspension, add 700 µL of Z-Buffer.

-

Initiate the reaction by adding 200 µL of 4 mg/mL ONPG solution. Mix and start a timer.

-

Incubate at 37°C.

-

-

Reaction Quench:

-

When a noticeable yellow color has developed, stop the reaction by adding 500 µL of 1 M Na₂CO₃[14]. Record the reaction time in minutes.

-

-

Data Acquisition:

Data Analysis: Calculation of Miller Units

Miller Units provide a standardized measure of β-galactosidase activity, normalized to cell density and reaction time[11][16].

The formula is: Miller Units = 1000 × [ (A₄₂₀ - 1.75 × A₅₅₀) / (Time (min) × Volume (mL) × OD₆₀₀) ] [15][17]

Where:

-

A₄₂₀: Absorbance of the final reaction mixture at 420 nm.

-

A₅₅₀: Absorbance of the final reaction mixture at 550 nm (correction for cell debris).

-

Time: Reaction time in minutes.

-

Volume: Volume of the culture used in the assay in mL (e.g., 0.1 mL).

-

OD₆₀₀: Optical density of the culture at 600 nm before lysis.

Conclusion for the Professional Audience

The choice between this compound and allolactose (via lactose induction) is dictated by the experimental goals. This compound's non-metabolizable nature ensures a constant and sustained level of induction, making it ideal for maximizing recombinant protein expression and for experiments where a consistent induction level is critical[3][4][9]. However, this artificial, high-level expression may not reflect natural physiological conditions.

Conversely, using lactose to generate allolactose provides a more physiologically relevant model of lac operon regulation, complete with the inherent feedback mechanisms. This approach is superior for studies focused on the dynamics of gene regulation and cellular metabolism. For drug development professionals, understanding these differences is crucial when designing screening assays or production processes that rely on the lac operon, as the choice of inducer can significantly impact protein yield, cell viability, and the physiological state of the host system.

References

- 1. researchgate.net [researchgate.net]

- 2. Transgalactosylation activity of ebg β-galactosidase synthesizes allolactose from lactose. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. astralscientific.com.au [astralscientific.com.au]

- 4. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound induction | PPT [slideshare.net]

- 7. agscientific.com [agscientific.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. static.igem.wiki [static.igem.wiki]

- 10. Development of the Mammalian Expression Vector System that can be Induced by this compound and/or Lactose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gauthmath.com [gauthmath.com]

- 12. ONPG orthonitrophenyl galactoside test [web2.uwindsor.ca]

- 13. Team:BCCS-Bristol/Wetlab/BetaGalactosidaseAssays - 2010.igem.org [2010.igem.org]

- 14. studylib.net [studylib.net]

- 15. static.igem.org [static.igem.org]

- 16. Solved The following formula is used to calculate Miller | Chegg.com [chegg.com]

- 17. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Gratuitous Inducer: An In-Depth Technical Guide to Isopropyl β-D-1-thiogalactopyranoside (IPTG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a cornerstone of modern molecular biology, serving as a powerful tool for the induction of gene expression in a variety of research and biotechnological applications. This synthetic, non-metabolizable analog of allolactose provides precise control over the lac operon and its derivatives, enabling the high-level production of recombinant proteins. This technical guide delves into the discovery and history of this compound, its mechanism of action, provides detailed experimental protocols for its use, and presents key quantitative data to inform experimental design.

Discovery and History

The story of this compound is intrinsically linked to the pioneering work on the lac operon by François Jacob and Jacques Monod, which laid the foundation for our understanding of gene regulation. In the mid-20th century, their research at the Pasteur Institute focused on how Escherichia coli could switch between metabolizing different sugars. They discovered that the presence of lactose induced the expression of genes necessary for its own metabolism.

A key breakthrough was the identification of allolactose, an isomer of lactose, as the natural inducer of the lac operon.[1] This led to the exploration of synthetic analogs that could mimic allolactose's effect without being metabolized by the cell, thus providing a more stable and controllable induction. These molecules were termed "gratuitous inducers."[2]

While the exact first synthesis of this compound is not prominently documented in the primary literature readily available, its use as a gratuitous inducer was popularized in the seminal studies of the lac operon. Jacques Monod and his colleagues extensively used this compound in their experiments to elucidate the mechanisms of gene regulation, establishing it as a fundamental reagent in molecular biology.[3] The stability of this compound, due to the substitution of a sulfur atom for an oxygen in the glycosidic bond, prevents its hydrolysis by β-galactosidase, ensuring that its concentration remains constant throughout an experiment.[4] This property made it an invaluable tool for studying the kinetics and control of gene expression.

Mechanism of Action: A Molecular Mimic

This compound's function hinges on its ability to act as a molecular mimic of allolactose, the natural inducer of the lac operon.[4] The lac operon is a classic example of an inducible gene system, where gene expression is turned on in the presence of a specific substrate.

In the absence of an inducer, the lac repressor protein (LacI), a product of the lacI gene, binds tightly to the operator region (lacO) of the lac operon. This binding physically blocks RNA polymerase from initiating the transcription of the downstream structural genes (lacZ, lacY, and lacA).

When this compound is introduced into the system, it binds to the LacI repressor protein. This binding induces a conformational change in the LacI protein, significantly reducing its affinity for the operator sequence.[4] The LacI-IPTG complex detaches from the operator, allowing RNA polymerase to access the promoter and initiate transcription of the structural genes.

Quantitative Data

The efficiency of this compound as an inducer is underpinned by its strong binding affinity to the LacI repressor and the concentrations required to achieve optimal gene expression.

Table 1: Binding Affinities of Inducers to the LacI Repressor

| Inducer | Dissociation Constant (Kd) | Reference |

| This compound | 2.8 ± 0.2 µM | [5] |

| Allolactose | ~0.1 µM | [5] |

Table 2: Typical this compound Concentrations for Gene Induction in E. coli

| Application | Typical this compound Concentration Range | Notes |

| Recombinant Protein Expression | 0.1 mM - 1.0 mM | Optimal concentration is protein and strain dependent. |

| Blue-White Screening | 0.1 mM - 0.5 mM | Used in conjunction with X-gal. |

| Titration Experiments | 0.01 mM - 2.0 mM | To determine optimal induction level. |

Experimental Protocols

Protocol for Recombinant Protein Induction in E. coli

This protocol outlines a general procedure for inducing the expression of a target protein in E. coli using this compound. Optimization of this compound concentration, temperature, and induction time is often necessary for maximal protein yield and solubility.

Materials:

-

E. coli strain harboring the expression plasmid (e.g., BL21(DE3))

-

Luria-Bertani (LB) broth

-

Appropriate antibiotic for plasmid selection

-

1 M this compound stock solution (sterile filtered)

-

Incubator shaker

-

Spectrophotometer

-

Centrifuge

Methodology:

-

Inoculation: Inoculate 5-10 mL of LB broth containing the appropriate antibiotic with a single colony of the E. coli strain. Incubate overnight at 37°C with shaking (200-250 rpm).

-

Sub-culturing: The next day, inoculate a larger volume of fresh LB broth with the antibiotic (e.g., 500 mL) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

-

Growth Monitoring: Incubate the culture at 37°C with vigorous shaking. Monitor the cell growth by measuring the OD600 periodically.

-

Induction: When the culture reaches the mid-log phase of growth (OD600 of 0.4-0.6), add this compound to the desired final concentration (typically 0.1 mM to 1.0 mM).

-

Expression: Continue to incubate the culture under the desired conditions. For many proteins, reducing the temperature to 16-25°C and inducing for a longer period (12-16 hours) can improve protein solubility. For faster expression, continue incubation at 37°C for 3-5 hours.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10-15 minutes at 4°C).

-

Storage: Discard the supernatant and store the cell pellet at -80°C for subsequent protein purification.

Protocol for Blue-White Screening

Blue-white screening is a common technique used to identify recombinant bacterial colonies. It relies on the disruption of the lacZα gene upon the insertion of foreign DNA.

Materials:

-

LB agar plates

-

Appropriate antibiotic

-

1 M this compound stock solution (sterile filtered)

-

20 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

-

Transformed E. coli cells

Methodology:

-

Plate Preparation:

-

Prepare LB agar and autoclave.

-

Cool the agar to approximately 50-55°C.

-

Add the appropriate antibiotic to the agar.

-

Add this compound to a final concentration of 0.1 mM.

-

Add X-gal to a final concentration of 40 µg/mL.

-

Gently mix and pour the plates. Allow them to solidify.

-

-

Plating: Spread the transformed E. coli cells onto the prepared plates.

-

Incubation: Incubate the plates overnight at 37°C.

-

Colony Selection:

-

Blue colonies: Contain a non-recombinant plasmid with an intact lacZα gene, leading to the production of functional β-galactosidase, which hydrolyzes X-gal to produce a blue pigment.

-

White colonies: Contain a recombinant plasmid where the insertion of foreign DNA has disrupted the lacZα gene. No functional β-galactosidase is produced, and the colonies remain white. These are the colonies of interest.

-

Conclusion

Isopropyl β-D-1-thiogalactopyranoside has remained an indispensable tool in molecular biology for decades. Its discovery and application in the context of the lac operon were pivotal in advancing our understanding of gene regulation. As a gratuitous inducer, this compound offers precise and stable control over gene expression, making it a vital component in a wide array of applications, from fundamental research into gene function to the large-scale production of therapeutic proteins. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and scientists to effectively utilize this compound in their experimental endeavors.

References

- 1. The lac Operon: A Lesson in Simple Gene Regulation | The Scientist [the-scientist.com]

- 2. Genetics, Inducible Operon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A tale of two repressors – a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

The Core Principles of IPTG-Mediated Gene Induction: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles underlying Isopropyl β-D-1-thiogalactopyranoside (IPTG)-mediated gene induction, a cornerstone technique in molecular biology for controlled protein expression. This document details the molecular mechanisms, offers structured quantitative data for experimental design, presents detailed protocols for practical application, and visualizes key processes for enhanced comprehension.

The Molecular Basis of this compound Induction: The Lac Operon System

The ability to control the expression of a target gene is critical in research and biotechnology. The most widely utilized system for inducible protein expression in Escherichia coli is based on the lactose (lac) operon.[1][2][3] In its natural context, the lac operon allows E. coli to metabolize lactose as an energy source only when glucose is absent and lactose is present.[4] This tightly regulated system has been adapted for recombinant protein expression.

The key components of this regulatory circuit are:

-

The Lac Repressor (LacI): A protein that binds to a specific DNA sequence called the operator.[1]

-

The Operator (lacO): A segment of DNA that precedes the structural genes of the lac operon.

-

The Promoter (lacP): The DNA sequence to which RNA polymerase binds to initiate transcription.

-

The Inducer: A molecule that can inactivate the repressor, allowing transcription to proceed.

In the absence of an inducer, the LacI repressor binds to the operator region, physically obstructing RNA polymerase from transcribing the downstream genes.[1] When an inducer is present, it binds to the LacI repressor, causing a conformational change that reduces the repressor's affinity for the operator sequence.[1][5] This allows RNA polymerase to bind to the promoter and transcribe the gene of interest.

The Role of this compound

This compound is a molecular mimic of allolactose, a natural metabolite of lactose that serves as the endogenous inducer of the lac operon.[1][2][6] However, this compound possesses a critical advantage over allolactose for experimental purposes. Due to a sulfur-containing bond, this compound is not metabolizable by E. coli and is therefore considered a gratuitous inducer.[1][2][5] This ensures that the concentration of the inducer remains constant throughout the experiment, leading to a more stable and sustained level of gene expression.[1][7]

Quantitative Parameters for this compound Induction

The efficiency of protein expression is influenced by several factors, including the concentration of this compound, the cell density at the time of induction, the incubation temperature, and the duration of induction. The optimal conditions can vary depending on the specific protein being expressed, the expression vector, and the E. coli strain used.[8][9]

Table 1: Typical this compound Induction Parameters

| Parameter | Typical Range | Considerations |

| This compound Concentration | 0.1 mM - 1.0 mM | Lower concentrations may reduce metabolic stress and improve protein solubility.[8][10] Higher concentrations can lead to rapid but potentially toxic levels of protein expression.[8] For repressors that are overproduced (e.g., from a lacIq genotype), a higher this compound concentration may be necessary.[11] |

| Optical Density (OD600) at Induction | 0.5 - 0.8 | This corresponds to the mid-logarithmic phase of bacterial growth, where cells are metabolically active and optimal for protein production.[8][10] |

| Induction Temperature | 16°C - 37°C | Lower temperatures (e.g., 16-25°C) can slow down protein synthesis, which may enhance proper protein folding and solubility, thereby reducing the formation of inclusion bodies.[8][9][12] Higher temperatures (e.g., 30-37°C) lead to faster protein production but may increase the risk of protein misfolding. |

| Induction Duration | 2 hours - Overnight (16 hours) | Shorter induction times are often used at higher temperatures, while overnight inductions are common at lower temperatures.[9][11] The optimal duration depends on the protein's stability and toxicity to the host cell. |

Experimental Protocols for this compound Induction

Below are detailed methodologies for a standard this compound induction experiment.

Preparation of this compound Stock Solution

-

Dissolve this compound: Weigh out the appropriate amount of this compound powder and dissolve it in sterile, deionized water to a final concentration of 1 M.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the sterile this compound solution into smaller, single-use volumes and store at -20°C to minimize freeze-thaw cycles.

Standard Protein Expression Protocol

-

Inoculation: Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

-

Overnight Culture: Incubate the culture overnight at 37°C with shaking (approximately 200-250 rpm).

-

Secondary Culture: The following morning, inoculate a larger volume of fresh LB broth (with antibiotic) with the overnight culture. A 1:100 dilution is common.

-

Growth Monitoring: Incubate the secondary culture at 37°C with shaking. Monitor the growth of the culture by measuring the optical density at 600 nm (OD600) periodically.[13]

-

Induction: When the OD600 reaches the mid-log phase (typically 0.5-0.6), add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., 0.1 mM to 1.0 mM).[8]

-

Uninduced Control: It is crucial to take a sample of the culture immediately before adding this compound to serve as an uninduced control for later analysis (e.g., by SDS-PAGE).[9][14]

-

Post-Induction Incubation: Continue to incubate the culture under the desired conditions (temperature and duration) to allow for protein expression.

-

Harvesting: After the induction period, harvest the cells by centrifugation.

-

Cell Lysis and Analysis: The cell pellet can then be processed for protein extraction, purification, and analysis.

Optimization of Protein Expression

To maximize the yield of soluble, functional protein, it is often necessary to optimize the induction conditions. This can be achieved by systematically varying the this compound concentration, induction temperature, and induction duration.[9]

Visualizing the Process: Diagrams and Workflows

Signaling Pathway of this compound Induction

Caption: Molecular mechanism of this compound-mediated gene induction.

General Experimental Workflow for this compound Induction

References

- 1. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. This compound induction | PPT [slideshare.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]

- 9. neb.com [neb.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Induction Protocol - Biologicscorp [biologicscorp.com]

- 12. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]

- 13. qb3.berkeley.edu [qb3.berkeley.edu]

- 14. csrri.iit.edu [csrri.iit.edu]

Beyond the Standard: A Technical Guide to IPTG Alternatives for Recombinant Protein Expression

For researchers, scientists, and drug development professionals, optimizing recombinant protein expression is a critical endeavor. While Isopropyl β-D-1-thiogalactopyranoside (IPTG) has long been the go-to inducer for lac operon-based expression systems, its cost, potential toxicity, and metabolic burden on host cells have driven the exploration of viable alternatives. This in-depth technical guide explores the core principles, methodologies, and comparative performance of various alternatives to this compound, providing a comprehensive resource for informed decision-making in your protein production workflows.

This guide delves into the mechanisms of action, provides detailed experimental protocols, and presents quantitative data for a range of inducers, from simple sugars to sophisticated, non-chemical systems.

Lactose: The Natural and Cost-Effective Inducer

Lactose, the natural inducer of the lac operon, presents a compelling alternative to this compound, primarily due to its significantly lower cost and reduced toxicity. Unlike the gratuitous inducer this compound, lactose is metabolized by E. coli, serving as both an inducer and a carbon source.

Mechanism of Action

In the absence of glucose and the presence of lactose, a small amount of lactose is converted to allolactose by β-galactosidase. Allolactose then binds to the LacI repressor protein, causing a conformational change that leads to its dissociation from the lac operator. This allows RNA polymerase to bind to the promoter and initiate transcription of the target gene.

dot

Caption: Lactose induction pathway in the lac operon.

Quantitative Comparison: this compound vs. Lactose

| Inducer | Typical Concentration | Relative Cost | Protein Yield (rhCIFN) | Reference |

| This compound | 1 mM | High | ~100 mg/L | [1][2] |

| Lactose | 14 g/L | Low | ~150 mg/L | [1][2] |

Experimental Protocol: Lactose Induction

-

Culture Preparation: Inoculate a single colony of E. coli carrying the expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking.

-

Inoculation of Main Culture: Inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

-

Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

-